molecular formula C23H19NO4 B2814289 [1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate CAS No. 1009249-55-1

[1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate

Cat. No.: B2814289
CAS No.: 1009249-55-1
M. Wt: 373.408
InChI Key: JZZQBCVZWHWVMW-UHFFFAOYSA-N
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Description

[1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate is a complex organic compound with the molecular formula C23H19NO4 and a molecular weight of 373408

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate typically involves multi-step organic reactions. The starting materials often include 4-formylbenzoic acid and 1-(2-phenylanilino)propan-2-one. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

[1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology

In biological research, this compound may be used to study enzyme interactions, protein binding, and other biochemical processes. Its unique structure allows for the investigation of specific molecular pathways and mechanisms.

Medicine

In medicine, this compound may have potential therapeutic applications. It could be explored for its effects on various biological targets, including receptors, enzymes, and cellular pathways.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of [1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    [1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-methylbenzoate: Similar in structure but with a methyl group instead of a formyl group.

    [1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-hydroxybenzoate: Similar in structure but with a hydroxy group instead of a formyl group.

Uniqueness

The uniqueness of [1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate lies in its specific functional groups and their arrangement. The formyl group provides unique reactivity and potential for further chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-16(28-23(27)19-13-11-17(15-25)12-14-19)22(26)24-21-10-6-5-9-20(21)18-7-3-2-4-8-18/h2-16H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZQBCVZWHWVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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